molecular formula C25H25NO2S B11089950 3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione

3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione

Cat. No.: B11089950
M. Wt: 403.5 g/mol
InChI Key: TZUYIZPCRRVEDN-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione can be achieved through various synthetic routes. One common method involves the use of the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamines with acid anhydrides or acid chlorides to form dihydroisoquinolines . The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) or phosphorus pentachloride (PCl5) under reflux conditions.

Chemical Reactions Analysis

3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogenated derivatives can be synthesized using halogenating agents like bromine (Br2) or chlorine (Cl2).

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s structure allows it to fit into the hydrophobic pockets of these enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar compounds to 3,4-dihydroisoquinolin-2(1H)-yl{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanethione include:

The uniqueness of this compound lies in its specific structural features, such as the methoxy and methylbenzyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25NO2S

Molecular Weight

403.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanethione

InChI

InChI=1S/C25H25NO2S/c1-18-7-9-19(10-8-18)17-28-23-12-11-21(15-24(23)27-2)25(29)26-14-13-20-5-3-4-6-22(20)16-26/h3-12,15H,13-14,16-17H2,1-2H3

InChI Key

TZUYIZPCRRVEDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=S)N3CCC4=CC=CC=C4C3)OC

Origin of Product

United States

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